(5-ethoxypyrimidin-2-yl)methanol
Description
(5-Ethoxypyrimidin-2-yl)methanol is a pyrimidine derivative featuring an ethoxy group at the 5-position and a hydroxymethyl group at the 2-position of the pyrimidine ring. Pyrimidine derivatives are critical in medicinal and agrochemical research due to their structural versatility and bioactivity. For example, sodium methanolate in DMF has been used to introduce methoxy groups to pyrimidine rings, suggesting that similar conditions could apply for ethoxy substitution .
Properties
CAS No. |
2680528-29-2 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethoxypyrimidin-2-yl)methanol typically involves the reaction of ethyl 2-chloropyrimidine-5-carboxylate with sodium borohydride in methanol. The reaction proceeds under mild conditions, yielding the desired product with good efficiency. The reaction can be summarized as follows:
Starting Material: Ethyl 2-chloropyrimidine-5-carboxylate
Reagent: Sodium borohydride
Solvent: Methanol
Conditions: Room temperature, stirring for several hours
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5-ethoxypyrimidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of (5-ethoxypyrimidin-2-yl)carboxylic acid.
Reduction: Formation of (5-ethoxypyrimidin-2-yl)methane.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
(5-ethoxypyrimidin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (5-ethoxypyrimidin-2-yl)methanol is primarily related to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as inhibition of specific enzymes in antimicrobial activity or modulation of signaling pathways in anticancer research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The properties and applications of (5-ethoxypyrimidin-2-yl)methanol can be contextualized by comparing it to structurally related pyrimidine and pyridine derivatives. Key differences arise from substituent electronic effects, steric bulk, and synthetic accessibility.
Substituent Electronic Effects
- (5-Methoxypyrimidin-2-yl)methanol: Replacing the ethoxy group with methoxy reduces steric hindrance but maintains electron-donating character. Methoxy-substituted pyrimidines are often more reactive in electrophilic substitutions due to decreased steric shielding. However, ethoxy groups may improve metabolic stability in pharmaceutical applications .
- (5-Chloropyrimidin-2-yl)methanol: Chlorine, an electron-withdrawing group, decreases electron density on the pyrimidine ring, altering reactivity in cross-coupling reactions. This compound is less soluble in polar solvents compared to ethoxy or methoxy analogs .
Structural Analogues in Catalogs
- (5-Iodopyridin-3-yl)methanol and (5,6-Dimethoxypyridin-2-yl)methanol: These pyridine-based analogs highlight how heterocycle choice impacts properties. Pyridines generally exhibit lower aromatic stability than pyrimidines, affecting their applicability in catalysis or drug design .
- (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol: The fused imidazole ring in this compound introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and bioavailability compared to simple pyrimidinyl methanols .
Table 1: Comparative Analysis of Pyrimidinyl Methanol Derivatives
Research Findings and Implications
- Reactivity : Ethoxy-substituted pyrimidines exhibit greater stability under basic conditions compared to chloro analogs, as seen in and .
- Biological Relevance: Hydroxymethyl groups enable conjugation to biomolecules, making this compound a candidate for prodrug development .
- Limitations: Ethoxy groups may reduce crystallinity, complicuting purification, as observed in methanol-preserved samples ().
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